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molecular formula C9H7ClN2O B8665893 1-(3-Chloro-1H-pyrrolo[3,2-b]pyridin-5-yl)ethan-1-one

1-(3-Chloro-1H-pyrrolo[3,2-b]pyridin-5-yl)ethan-1-one

Cat. No. B8665893
M. Wt: 194.62 g/mol
InChI Key: FUHNDRLEPICKFP-UHFFFAOYSA-N
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Patent
US08815877B2

Procedure details

To 1-(1H-pyrrolo[3,2-b]pyridin-5-yl)ethanone (2.80 g, 17.48 mmol) in anhydrous DMF (27 mL) at 0° C. was added a solution of N-chlorosuccinimide (2.50 g, 18.36 mmol) dissolved in anhydrous DMF (54 mL). The reaction mixture was stirred at 0° C. for 1 h and then at RT for 18 h. The reaction mixture was diluted with EtOAc, and the organic layer was washed with sat'd. aq. NaHCO3 solution, water and brine, dried (Na2SO4), filtered, and concentrated under reduced pressure. The crude residue was purified by SiO2 chromatography eluting with EtOAc/heptane. Trituration with DCM/heptane afforded 3.35 g (98.59%) of 1-(3-chloro-1H-pyrrolo[3,2-b]pyridin-5-yl)ethanone as a white solid. 1H NMR (400 MHz, DMSO) δ 11.96 (br s, 1H), 8.01 (d, J=2.9 Hz, 1H), 7.96 (d, J=8.6 Hz, 1H), 7.88 (d, J=8.6 Hz, 1H), 2.71 (s, 3H); MS (ESI) m/z: 195.2 [M+1]+.
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
27 mL
Type
solvent
Reaction Step One
Name
Quantity
54 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[C:4](=[N:5][C:6]([C:10](=[O:12])[CH3:11])=[CH:7][CH:8]=2)[CH:3]=[CH:2]1.[Cl:13]N1C(=O)CCC1=O>CN(C=O)C.CCOC(C)=O>[Cl:13][C:3]1[C:4]2=[N:5][C:6]([C:10](=[O:12])[CH3:11])=[CH:7][CH:8]=[C:9]2[NH:1][CH:2]=1

Inputs

Step One
Name
Quantity
2.8 g
Type
reactant
Smiles
N1C=CC2=NC(=CC=C21)C(C)=O
Name
Quantity
2.5 g
Type
reactant
Smiles
ClN1C(CCC1=O)=O
Name
Quantity
27 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
54 mL
Type
solvent
Smiles
CN(C)C=O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 0° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
at RT for 18 h
Duration
18 h
WASH
Type
WASH
Details
the organic layer was washed with sat'd
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
aq. NaHCO3 solution, water and brine, dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude residue was purified by SiO2 chromatography
WASH
Type
WASH
Details
eluting with EtOAc/heptane

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=CNC=2C1=NC(=CC2)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.35 g
YIELD: PERCENTYIELD 98.59%
YIELD: CALCULATEDPERCENTYIELD 98.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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